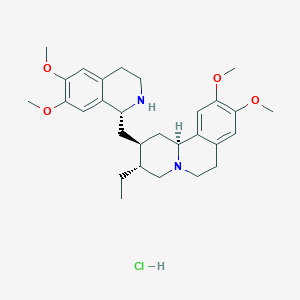

Chlorhydrate d’émétine

Vue d'ensemble

Description

Le chlorhydrate d'émétine est le sel de chlorhydrate de l'émétine, un alcaloïde dérivé de la racine d'ipéca. Historiquement, il a été utilisé comme agent anti-protozoaire et pour induire des vomissements. Il est connu pour ses propriétés émétiques puissantes, d'où son nom .

Applications De Recherche Scientifique

Emetine hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Emetine hydrochloride primarily targets the 40S ribosomal subunit in eukaryotic cells . This subunit plays a crucial role in protein synthesis, making it a key target for emetine’s action.

Mode of Action

Emetine hydrochloride interacts with its target by binding to the 40S ribosomal subunit and inhibiting translocation . This interaction disrupts protein synthesis within the cell, leading to various downstream effects .

Biochemical Pathways

Emetine hydrochloride affects multiple signaling pathways. Notably, it regulates the MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways play significant roles in cell proliferation, apoptosis, migration, and invasion . By modulating these pathways, emetine hydrochloride can exert potent effects on cell behavior and survival.

Pharmacokinetics

It has been observed to have along half-life and shows a preferential distribution to tissues over plasma . These properties suggest that emetine hydrochloride may have good bioavailability and a sustained effect on target cells .

Result of Action

The primary result of emetine hydrochloride’s action is the inhibition of cell growth . This is achieved through the suppression of cell proliferation and the induction of apoptosis . Additionally, emetine hydrochloride can block cell migration and invasion . These effects make emetine hydrochloride a potent anti-cancer agent, particularly against gastric cancer .

Action Environment

The action of emetine hydrochloride can be influenced by the density of the cells. It has been observed that the in vitro anti-HCMV activity of emetine decreases significantly in low-density cells . This suggests that the cellular environment can impact the efficacy of emetine hydrochloride, although the exact mechanisms behind this phenomenon are still being explored .

Analyse Biochimique

Biochemical Properties

Emetine hydrochloride inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This interaction blocks translocation, a crucial step in protein synthesis . This property allows emetine hydrochloride to be used in the study of protein degradation in cells .

Cellular Effects

Emetine hydrochloride has demonstrated potent anti-gastric cancer activity . It restrains the growth of gastric cancer cells mainly via proliferation inhibition and apoptosis induction . Emetine hydrochloride also has the ability to block gastric cancer cell migration and invasion . It has been found to be very sensitive to gastric cancer cell lines, with half inhibitory concentrations at the nanomolar level .

Molecular Mechanism

The molecular mechanisms of emetine hydrochloride involve blocking multiple signaling pathways . It has been found to inhibit Hippo/YAP and PI3K/AKT signaling cascades, which are not reported in other studies . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Temporal Effects in Laboratory Settings

The anti-HCMV activity of emetine hydrochloride decreases significantly in low-density cells . This suggests a mechanism involving cell cycle regulation. Emetine hydrochloride’s inhibition of HCMV depends on ribosomal processing S14 (RPS14) binding to MDM2, leading to disruption of HCMV-induced MDM2-p53 and MDM2-IE2 interactions .

Dosage Effects in Animal Models

In animal models, emetine hydrochloride has shown potent antiviral activity against many viruses in the low-nM range . It has been used in the past in tens to hundreds of millions of people at a dose of 60 mg daily to treat amoebiasis . Based on viral inhibition data, a likely SARS-CoV2 antiviral dose of 1/10th the amoebiasis dose has been calculated, which should dramatically reduce the risk of any side effects .

Metabolic Pathways

Emetine hydrochloride acts through regulating multiple signaling pathways, including not only MAPKs and Wnt/β-catenin signaling axes, but also PI3K/AKT and Hippo/YAP signaling cascades that were not found in other tumor types .

Transport and Distribution

Emetine hydrochloride is transported and distributed within cells and tissues via its binding to the 40S ribosomal subunit . This binding allows it to inhibit translocation and thus block protein synthesis .

Subcellular Localization

Emetine hydrochloride is localized in the cytoplasm of cells where it binds to the 40S subunit of the ribosome . This binding inhibits translocation, a crucial step in protein synthesis, and can thus be used in the study of protein degradation in cells .

Méthodes De Préparation

Le chlorhydrate d'émétine peut être préparé selon plusieurs méthodes :

Extraction de la racine d'ipéca : La méthode traditionnelle consiste à extraire l'émétine de la racine d'ipéca.

Méthylation de la céphaline : La céphaline, un autre alcaloïde présent dans la racine d'ipéca, peut être méthylée pour produire de l'émétine.

Production synthétique : Le chlorhydrate d'émétine peut également être synthétisé en laboratoire.

Analyse Des Réactions Chimiques

Le chlorhydrate d'émétine subit diverses réactions chimiques :

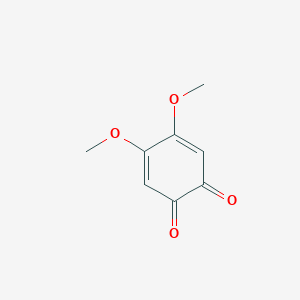

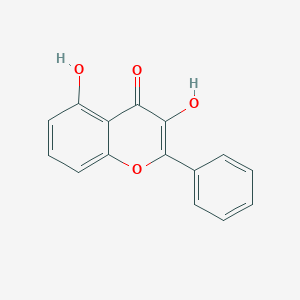

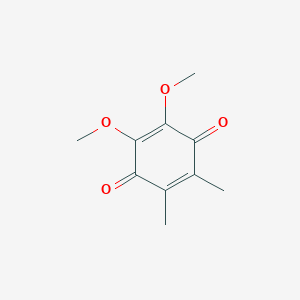

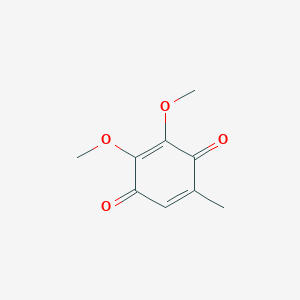

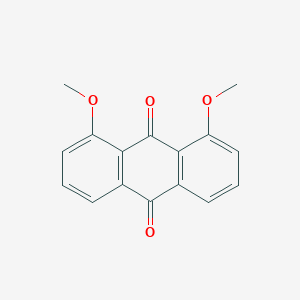

Oxydation : L'émétine peut être oxydée dans des conditions spécifiques, bien que les conditions détaillées de la réaction ne soient pas largement documentées.

Réduction : Les réactions de réduction peuvent modifier la structure de l'émétine, modifiant potentiellement ses propriétés pharmacologiques.

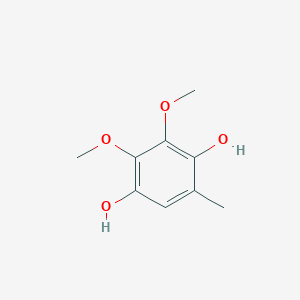

Substitution : L'émétine peut subir des réactions de substitution, en particulier impliquant ses groupes méthoxy.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le chlorhydrate d'émétine a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions et études chimiques.

Médecine : Historiquement, il a été utilisé pour traiter l'amibiase et comme émétique.

Industrie : Le chlorhydrate d'émétine est utilisé dans l'industrie pharmaceutique pour la production de divers médicaments.

5. Mécanisme d'action

Le chlorhydrate d'émétine exerce ses effets principalement en inhibant la synthèse des protéines. Il se lie à la sous-unité 40S du ribosome, empêchant l'étape de translocation dans l'élongation des protéines . Cette inhibition perturbe la production de protéines nécessaires à la survie et à la réplication cellulaires. Dans le contexte de son activité antivirale, l'émétine interfère avec la réplication virale en inhibant la synthèse des protéines virales .

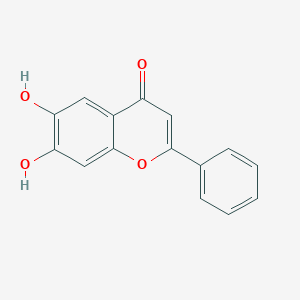

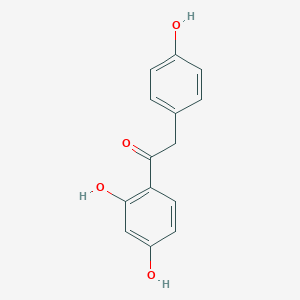

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'émétine est similaire à plusieurs autres composés :

Déhydroémétine : Un agent antiprotozoaire produit synthétiquement similaire à l'émétine mais avec moins d'effets secondaires.

Céphaline : Un analogue desméthylé de l'émétine également présent dans la racine d'ipéca.

Cryptopléurine et Tylocrebrine : Ces composés ont des mécanismes d'action similaires à ceux de l'émétine, en particulier dans leur capacité à inhiber la synthèse des protéines.

Le chlorhydrate d'émétine est unique en raison de ses propriétés émétiques puissantes et de son utilisation historique comme agent anti-protozoaire. Sa capacité à inhiber la synthèse des protéines en fait un outil précieux dans la recherche et la médecine.

Propriétés

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H/t18-,21-,24+,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYSSLYFJVUIS-MRFSYGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424947 | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-42-7, 14198-59-5 | |

| Record name | Emetine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Emetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

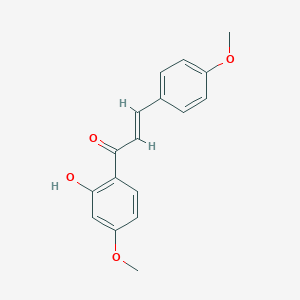

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.